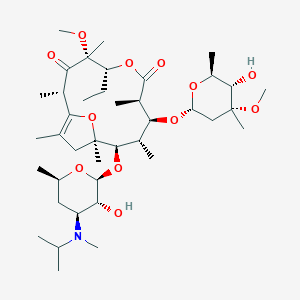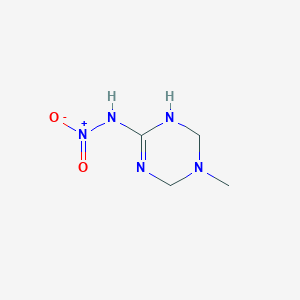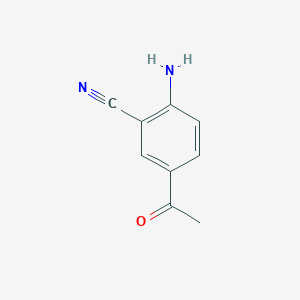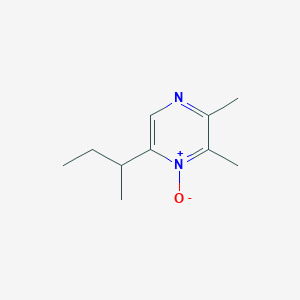
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide (BDMPO) is a chemical compound that has been widely used in the field of scientific research. It is a highly reactive and stable free radical that has been used as a spin trap to study the mechanisms of various chemical and biological processes.
Mecanismo De Acción
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide acts as a spin trap by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using various spectroscopic techniques to study the mechanism of the reaction. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to trap a wide range of free radicals, including hydroxyl radicals, superoxide radicals, and lipid radicals.
Efectos Bioquímicos Y Fisiológicos
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to have both biochemical and physiological effects. In biochemical studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the mechanism of lipid peroxidation, which is a process that can lead to cell damage and death. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the effects of oxidative stress on DNA, proteins, and lipids. In physiological studies, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been used to study the effects of free radicals on various organs and tissues, including the brain, liver, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in lab experiments is its ability to trap a wide range of free radicals. It is also relatively easy to synthesize and can be easily obtained in large quantities. However, one of the limitations of using 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is that it can react with other compounds in the sample, leading to false results. It is also important to note that 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can only trap free radicals that are stable enough to form an adduct, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research. One area of interest is the study of the mechanisms of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the effects of free radicals on the development and progression of these diseases. Another area of interest is the study of the effects of environmental toxins on human health. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of toxicity and the effects of antioxidants on reducing toxicity. Finally, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be used to study the mechanisms of aging and the effects of antioxidants on slowing the aging process.
Conclusion
In conclusion, 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide is a highly reactive and stable free radical that has been widely used in the field of scientific research. It has been used to study the mechanisms of various chemical and biological processes, including oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has both biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide in scientific research, including the study of various diseases, environmental toxins, and aging.
Métodos De Síntesis
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized by the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction yields 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide as a yellowish-green powder, which is highly soluble in organic solvents. The synthesis method is relatively simple, and 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be easily synthesized in large quantities.
Aplicaciones Científicas De Investigación
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been widely used in the field of scientific research due to its ability to trap free radicals and study the mechanisms of various chemical and biological processes. It has been used in the study of oxidative stress, lipid peroxidation, and DNA damage. 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the mechanisms of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
143463-85-8 |
|---|---|
Nombre del producto |
6-sec-Butyl-2,3-dimethylpyrazine 1-oxide |
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
6-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3 |
Clave InChI |
VWTQSTABRMZWLE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
SMILES canónico |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



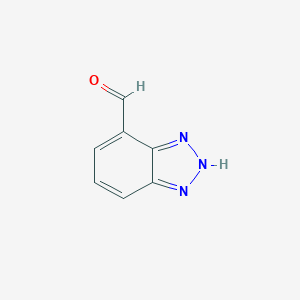
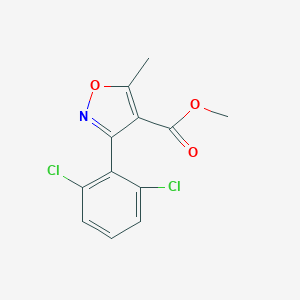
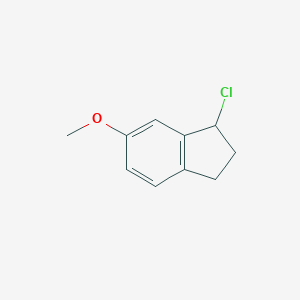
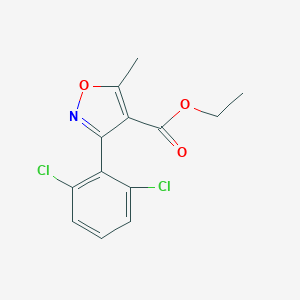
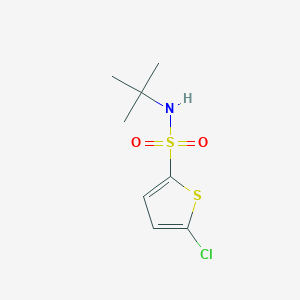


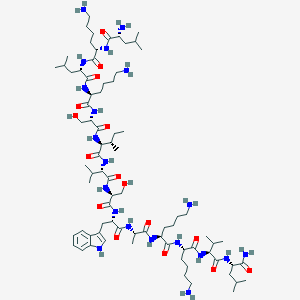
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)


